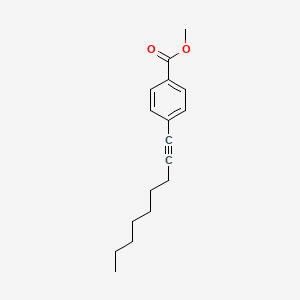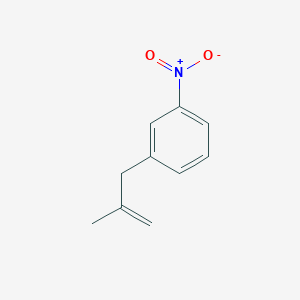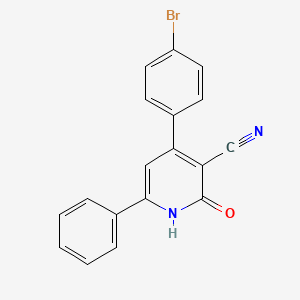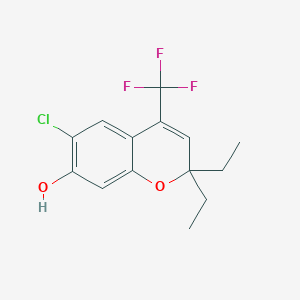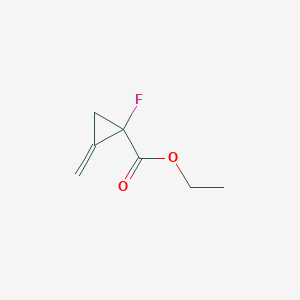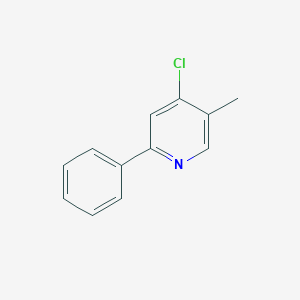![molecular formula C36H28N6O6 B12532969 N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes two quinoline moieties linked by an oxamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide typically involves the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with oxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in the quinoline rings can be oxidized to form quinone derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline moieties can intercalate with DNA, disrupting its structure and function. Additionally, the hydroxy and oxo groups can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. These mechanisms contribute to the compound’s potential antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
4-hydroxy-2-oxo-1-phenylquinoline: A precursor in the synthesis of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide.
Quinoline-2,4-dione: Shares structural similarities with the quinoline moieties in the compound.
N,N’-bis(quinolin-2-yl)oxamide: Another oxamide derivative with quinoline groups.
Uniqueness
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide is unique due to its dual quinoline structure linked by an oxamide bridge, which imparts distinct chemical and biological properties
特性
分子式 |
C36H28N6O6 |
|---|---|
分子量 |
640.6 g/mol |
IUPAC名 |
N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide |
InChI |
InChI=1S/C36H28N6O6/c1-21(29-31(43)25-17-9-11-19-27(25)41(35(29)47)23-13-5-3-6-14-23)37-39-33(45)34(46)40-38-22(2)30-32(44)26-18-10-12-20-28(26)42(36(30)48)24-15-7-4-8-16-24/h3-20,43-44H,1-2H3,(H,39,45)(H,40,46)/b37-21+,38-22+ |
InChIキー |
IQVQVGCIDDCVSM-DITNJDIQSA-N |
異性体SMILES |
C/C(=N\NC(=O)C(=O)N/N=C(/C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O)\C)/C4=C(C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)O |
正規SMILES |
CC(=NNC(=O)C(=O)NN=C(C)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O)C4=C(C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


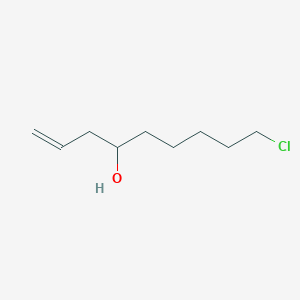

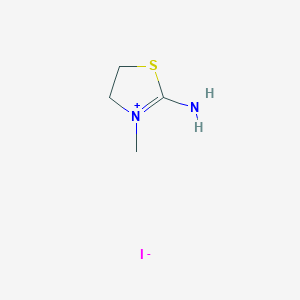

![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
